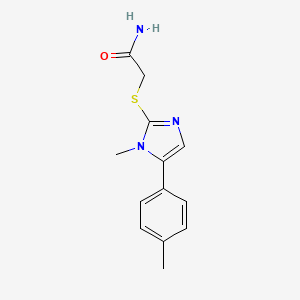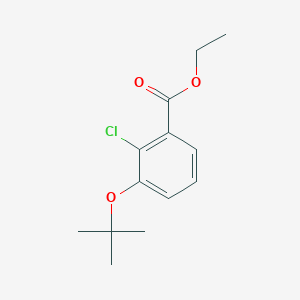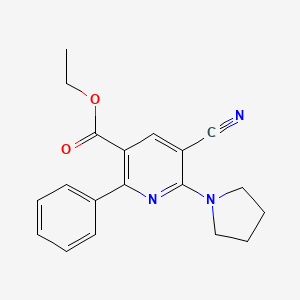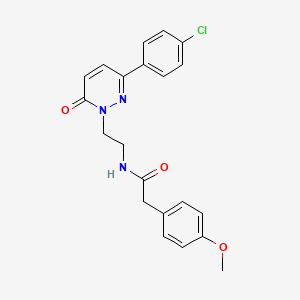
N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine and biotechnology.
Mechanism of Action
The exact mechanism of action of N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide is not well understood. However, it has been suggested that the compound may exert its biological effects by interacting with specific proteins and enzymes in the body. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide exhibits various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. The compound has also been shown to have a positive effect on the immune system and may have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide in lab experiments is its versatility. The compound can be used in a variety of assays and experiments due to its wide range of biological activities. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Future Directions
There are several future directions for the research and development of N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide. One potential direction is the development of new drug delivery systems using this compound. Another direction is the further exploration of its anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, the compound may have potential applications in the development of new antimicrobial agents and in the treatment of autoimmune diseases. Further research is needed to fully understand the potential applications of this compound in medicine and biotechnology.
In conclusion, N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide is a promising compound that has potential applications in medicine and biotechnology. Its wide range of biological activities and versatility make it a valuable tool for scientific research. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide involves the reaction of 2-aminobutyric acid with but-2-ynoic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The purity and yield of the compound can be improved by using various purification techniques.
Scientific Research Applications
N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been studied for its potential use in drug delivery systems and as a fluorescent probe for imaging.
properties
IUPAC Name |
N-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-5-11(15)13-9-8-12(16)14-7-4-3-6-10(9)14/h9-10H,3-4,6-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBBLCDDHIGOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CC(=O)N2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-octahydroindolizin-1-yl)but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2474332.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2474335.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2474336.png)
![4-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide](/img/structure/B2474337.png)

![2,6-Diazaspiro[3.5]nonan-5-one hydrochloride](/img/structure/B2474342.png)
![1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2474343.png)

![2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine](/img/no-structure.png)

![N-(4-acetylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2474351.png)
